N'-hydroxy-3-sulfamoylbenzimidamide
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Overview
Description
N’-hydroxy-3-sulfamoylbenzimidamide is a chemical compound with the molecular formula C₇H₉N₃O₃S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzimidamide core, which is functionalized with a hydroxy group and a sulfamoyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
N-hydroxy peptides, which are structurally related to n’-hydroxy-3-sulfamoylbenzimidamide, have been found to exhibit unique conformational preferences and biological activities . They are known to interact with various enzymes and receptors, influencing a range of biochemical processes .
Mode of Action
N-hydroxy peptides, a related class of compounds, are known to interact with their targets in a unique manner . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .
Biochemical Pathways
N-hydroxy peptides, which are structurally related, are known to influence a variety of biochemical pathways . They are involved in the production of secondary metabolites, such as siderophores or antimicrobial agents .
Result of Action
N-hydroxy peptides, a related class of compounds, are known to exhibit potent antibacterial properties, cancer cell cytotoxicity, or activity against endogenous hormone receptors .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-hydroxy-3-sulfamoylbenzimidamide can be synthesized through a multi-step process involving the reaction of corresponding nitriles with hydroxylamine hydrochloride in the presence of sodium hydrogencarbonate. The reaction is typically carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through filtration and washing with cold water .
Industrial Production Methods: While specific industrial production methods for N’-hydroxy-3-sulfamoylbenzimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-3-sulfamoylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the benzimidamide core.
Scientific Research Applications
N’-hydroxy-3-sulfamoylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Comparison with Similar Compounds
N-hydroxybenzimidazole: Shares the benzimidazole core but lacks the sulfamoyl group.
N-hydroxyphthalimide: Contains a hydroxy group but has a different core structure.
N-hydroxy-3-sulfamoylbenzamide: Similar functional groups but different core structure.
Uniqueness: N’-hydroxy-3-sulfamoylbenzimidamide is unique due to the combination of its hydroxy and sulfamoyl groups attached to the benzimidamide core. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-3-sulfamoylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFFNQHRAGHQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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